molecular formula C20H15FN4OS B2916325 2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide CAS No. 838101-13-6

2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide

Cat. No.: B2916325
CAS No.: 838101-13-6
M. Wt: 378.43
InChI Key: LYGGJISJIVGGTI-UHFFFAOYSA-N
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Description

2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide is a novel synthetic compound designed for pharmaceutical and biological research, incorporating the privileged benzimidazole scaffold. This structure is recognized for its diverse bioactivity and strong binding affinity to various therapeutic targets, making it a valuable chemical tool for investigating new therapeutic strategies . The benzimidazole core is a structural isomer of naturally occurring purines, which facilitates its interaction with critical biopolymers and enzymes in biological systems . Researchers are exploring this compound primarily in the fields of oncology and infectious diseases. In anticancer research, benzimidazole derivatives are investigated for their potential to act as targeted therapies. They have demonstrated mechanisms of action including inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division, and disruption of microtubule function, leading to cell cycle arrest . Furthermore, the scaffold's ability to act as a kinase or poly(ADP-ribose) polymerase (PARP) inhibitor makes it a promising candidate for use in precision medicine approaches aimed at specific genetic markers in cancers . In antimicrobial research, hybrid molecules containing the benzimidazole moiety are screened for activity against a range of Gram-positive and Gram-negative bacteria and fungal strains such as Candida albicans . The molecular design of this specific compound, which links the benzimidazole-pyridine complex to a fluorophenylacetamide group, is intended to enhance its ability to penetrate bacterial membranes and inhibit essential enzymes . This compound is provided For Research Use Only and is intended strictly for use in laboratory studies to further elucidate the pharmacological potential of benzimidazole-based therapeutics.

Properties

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4OS/c21-13-5-3-6-14(11-13)23-18(26)12-27-20-15(7-4-10-22-20)19-24-16-8-1-2-9-17(16)25-19/h1-11H,12H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGGJISJIVGGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC=C3)SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide is a novel benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of 2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide can be represented as follows:

  • Molecular Formula : C17H16F N3OS
  • Molecular Weight : 341.39 g/mol
  • CAS Number : Not specified in the available literature.

This compound features a benzimidazole ring fused with a pyridine moiety, linked to a sulfanyl group and an acetamide functionality. The presence of a fluorine atom in the phenyl ring enhances its lipophilicity, which can influence its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria. The compound under review has been evaluated for its antibacterial activity, showing promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus4.0
Escherichia coli8.0
Pseudomonas aeruginosa16.0

Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer potential. The compound has been tested against several cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The results indicated that it possesses cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.

Cell Line IC50 (µM) Reference
MCF712.5
NCI-H46020.0

The biological activity of 2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide is attributed to its ability to interact with specific biological targets within cells. The benzimidazole moiety is known to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division . Additionally, the pyridine ring may engage in hydrogen bonding with receptors or enzymes involved in disease pathways.

Structure-Activity Relationship (SAR)

Research on benzimidazole derivatives indicates that modifications in the substituent patterns significantly impact their biological activities. For example:

  • The introduction of electron-withdrawing groups (like fluorine) enhances potency.
  • Variations in the alkyl or aryl substituents on the benzimidazole core can lead to differences in solubility and bioavailability.

Case Studies

Several studies have explored the efficacy of benzimidazole derivatives similar to the compound :

  • Antibacterial Study : A study evaluated a series of benzimidazole derivatives against multi-drug resistant strains, highlighting their potential as new antimicrobial agents .
  • Anticancer Efficacy : Another investigation focused on the cytotoxic effects of these compounds on various cancer cell lines, revealing that structural modifications could significantly enhance their anticancer properties .

Comparison with Similar Compounds

Structural Features and Modifications

The table below highlights key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/R-Groups Biological Activity (if reported) Reference ID
2-[3-(1H-Benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide (Target) Benzimidazole-Pyridine 3-Fluorophenyl acetamide Not explicitly reported
2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide Benzimidazole 5-Methoxy, 3-CF3-phenyl acetamide Not reported
N-(3-(Dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide (DDU86439) Indazole 3-Fluorophenyl, dimethylaminopropyl Antitrypanosomal (EC50: 6.9 µM)
2-{3-[3-(1H-Benzimidazol-2-yl)-1H-indazol-6-yl]-1H-pyrazol-5-yl}-N-(3-fluorophenyl)acetamide (N13) Benzimidazole-Indazole-Pyrazole 3-Fluorophenyl acetamide Not reported
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide Benzimidazole-Imidazopyridine Phenylimidazopyridine Not reported
2-{3-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-N-(3-nitrophenyl)acetamide (AL) Benzimidazole-Acetylphenol 3-Nitrophenyl acetamide Anti-inflammatory (significant activity)

Key Observations

Substituent Effects on Activity: The 3-fluorophenyl group in the target compound and DDU86439 () suggests a role in enhancing target binding, possibly through hydrophobic or halogen-bonding interactions. Methoxy and trifluoromethyl substituents (e.g., in ) may alter electronic properties and metabolic stability compared to the target compound’s fluorine atom.

The sulfanyl (–S–) bridge in the target compound and analogs () likely improves solubility and flexibility compared to sulfonyl (–SO2–) or carbonyl (–CO–) linkages.

Biological Activity Trends :

  • Benzimidazole-acetamide derivatives with nitrophenyl groups (e.g., AL in ) exhibit anti-inflammatory activity, suggesting that electron-withdrawing substituents may enhance this effect.
  • The absence of reported activity for the target compound highlights a gap in current research, necessitating further pharmacological screening.

Research Findings and Implications

  • Antiparasitic Potential: DDU86439 () demonstrates that fluorophenyl-acetamide derivatives can inhibit trypanosomal growth, providing a rationale for testing the target compound against similar pathogens.
  • Anti-inflammatory Applications : Structural analogs like AL () with nitrophenyl groups show efficacy in inflammation models, suggesting that substituent optimization could tailor the target compound for this purpose.
  • Synthetic Feasibility : Methods from (e.g., thiol-acetamide coupling) could be adapted for scalable synthesis of the target compound.

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